
グリブライド-d11
説明
Glyburide-d11 is the deuterium labeled Glibenclamide . It is a specialty product for proteomics research with a molecular formula of C23H17D11ClN3O5S and a molecular weight of 505.07 . It is an orally active ATP-sensitive K+ channel (KATP) inhibitor and can be used for the research of diabetes and obesity .
Molecular Structure Analysis
The molecular formula of Glyburide-d11 is C23H17D11ClN3O5S . The IUPAC name is 5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide . The molecular weight is 505.1 g/mol .Chemical Reactions Analysis
Glyburide, from which Glyburide-d11 is derived, has been studied for its interactions with various human recombinant CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) .Physical and Chemical Properties Analysis
The physical and chemical properties of Glyburide-d11 include a molecular weight of 505.1 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 8 .科学的研究の応用
2型糖尿病治療
グリブライド-d11: は主に2型糖尿病の治療に使用されます。 これはスルホニルウレア系の経口血糖降下薬として機能し、膵臓のβ細胞からのインスリン分泌を刺激することで血糖値をコントロールするのに役立ちます .
製剤と溶解性向上
研究により、ヒドロキシブテニル-β-シクロデキストリン(HBenBCD)との複合化は、グリブライドの溶解度と溶解速度を大幅に高める可能性があり、これは生物学的利用能の向上に不可欠であることが示されています . このアプリケーションは、より効果的な経口糖尿病薬を開発するために不可欠です。
ドラッグデリバリーシステム
グリブライドは、治療効果を高めるために、さまざまなドラッグデリバリーシステムに組み込まれてきました。 たとえば、デンドリマーベースのドラッグデリバリーシステムは、グリブライドなどの薬物を特定の刺激に応答して放出する可能性があるため、研究されています .
脳卒中治療の臨床試験
This compoundは、大動脈前循環虚血性脳卒中を患った患者における脳浮腫を軽減する可能性について、臨床試験で調査されてきました。 グリブライド悪性浮腫および脳卒中(GAMES-RP)試験は、このアプリケーションを調査しているそのような研究の1つです .
バイオアベイラビリティ研究
バイオアベイラビリティ研究は、薬物が投与されたときにどの程度吸収されるかを理解するために不可欠です。 グリブライドの水への溶解性が低いことは、経口バイオアベイラビリティの課題であり、吸収と治療効果を高める方法に関する研究につながっています .
薬理学的研究
薬理学において、this compoundは、薬物の作用機序、相互作用、およびさまざまな生物学的経路への影響を研究するために使用されます。 これは、スルホニルウレア薬の薬力学と薬物動態を理解するためのモデル化合物として役立ちます .
作用機序
Target of Action
Glyburide-d11, also known as Glibenclamide-d11, is a deuterium-labeled form of Glibenclamide . The primary targets of Glyburide-d11 are the ATP-sensitive potassium channels (KATP) on beta cells . These channels play a crucial role in insulin secretion . Glyburide-d11 also inhibits P-glycoprotein and the cystic fibrosis transmembrane conductance regulator protein (CFTR) .
Mode of Action
Glyburide-d11 stimulates insulin secretion by closing the ATP-sensitive potassium channels on beta cells . This action raises intracellular potassium and calcium ion concentrations . By directly binding and blocking the SUR1 subunits of KATP, Glyburide-d11 inhibits the CFTR .
Biochemical Pathways
The closure of ATP-sensitive potassium channels on beta cells leads to depolarization of the cell membrane, which triggers the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the release of insulin granules, promoting insulin secretion . Glyburide-d11 also interferes with mitochondrial bioenergetics by inducing changes in membrane ion permeability .
Pharmacokinetics
The pharmacokinetics of Glyburide-d11 is similar to that of its non-labeled counterpart, Glyburide . It is orally active and has a long duration of action . The drug is evenly eliminated between the biliary and renal routes . The biological half-life of Glyburide is not significantly correlated with renal function in subjects with creatinine clearances of 30 ml/minute/1.7 m^2 or more .
Result of Action
The primary result of Glyburide-d11’s action is the stimulation of insulin secretion, which helps to control blood glucose levels in patients with type 2 diabetes mellitus . Additionally, Glyburide-d11 has been found to enhance the anti-inflammatory response and synergize with retinoic acid to promote wound healing .
Action Environment
The action of Glyburide-d11 can be influenced by various environmental factors. For instance, it has been used in environmental analysis to monitor the presence of glyburide in water supplies and assess its environmental impact . Furthermore, chronic stress has been found to lead to comorbidity of depressive-like behavior and insulin resistance, possibly through long-term mild inflammation . In such cases, Glyburide-d11 could potentially play a role in managing these conditions .
Safety and Hazards
Glyburide, from which Glyburide-d11 is derived, has been associated with hypoglycemia and weight gain as the most frequently encountered adverse effects . It’s important to screen patients for contraindications and potential risks associated with glyburide, such as renal impairment or a history of hypoglycemia .
将来の方向性
Glyburide and other sulfonylureas are considered viable options for adjunctive therapy, particularly for patients seeking potent agents with a higher chance of attaining glycemic targets . This recommendation focuses on patients with type 2 diabetes mellitus who do not have atherosclerotic cardiovascular disease or chronic kidney disease and have not achieved their HbA1C target despite exhausting first-line treatment options .
生化学分析
Biochemical Properties
Glyburide-d11, like its non-labeled counterpart, interacts with various enzymes and proteins. It is a substrate of organic anion transporting polypeptide (OATP) and ATP-binding cassette (ABC) transporter families . These interactions influence the distribution and pharmacokinetics of Glyburide-d11 .
Cellular Effects
Glyburide-d11 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce pulmonary cellular influx, bacterial dissemination to both liver and spleen, and IL1β production . These effects suggest that Glyburide-d11 influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Glyburide-d11 is similar to that of Glyburide. It inhibits the ATP-sensitive potassium channels on beta cells, raising intracellular potassium and calcium ion concentrations . This action triggers the release of insulin, helping to regulate blood glucose levels .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Glyburide-d11 are limited, research on Glyburide has shown that it causes more hypoglycemia than other secretagogues and other sulfonylureas . This suggests that the effects of Glyburide-d11 may also change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, Glyburide has been shown to reduce bacterial dissemination and IL1β production . Specific studies on the dosage effects of Glyburide-d11 in animal models are currently limited.
Metabolic Pathways
Glyburide-d11 is involved in similar metabolic pathways as Glyburide. Glyburide is metabolized by Cytochrome P-450 (CYP) enzymes and is a substrate for several transporters belonging to the ABC and solute carrier (SLC) superfamilies .
Transport and Distribution
Glyburide-d11 is transported and distributed within cells and tissues in a manner similar to Glyburide. It is a substrate of OATP and ABC transporter families, which influence its distribution and pharmacokinetics .
特性
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i2D2,3D2,4D2,5D2,6D2,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNLBTZKUZBEKO-ICMLHTDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189985-02-1 | |
| Record name | 5-chloro-2-methoxy-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What analytical technique is suitable for studying hypoglycemic drugs like Glyburide-d11?
A1: The provided research abstract explicitly mentions that liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a suitable technique for analyzing hypoglycemic drugs. [] This technique allows for the separation, identification, and quantification of different compounds in a mixture, making it valuable for studying drug metabolism and pharmacokinetics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)
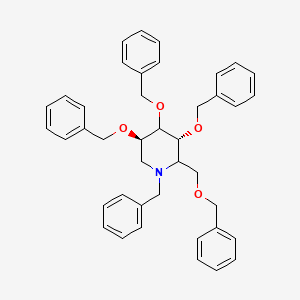


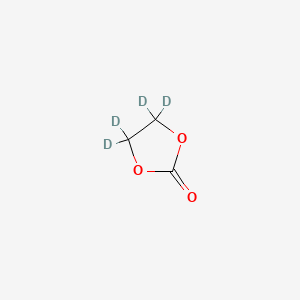
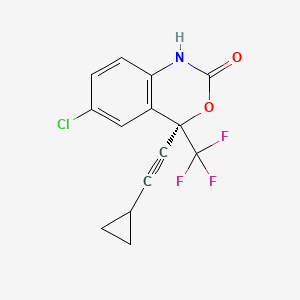
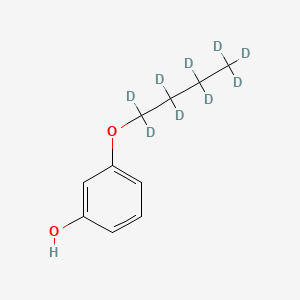
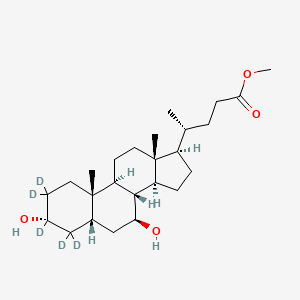
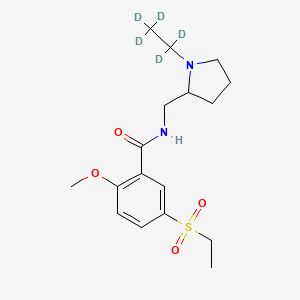
![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)
